Isopropyl 2-isopropoxynicotinate

Description

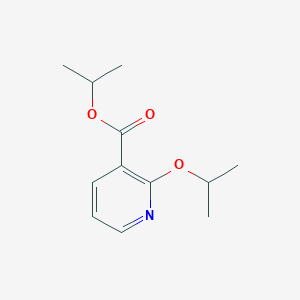

Isopropyl 2-isopropoxynicotinate (CAS: 1395038-12-6) is an organic compound featuring a pyridine ring substituted with an isopropoxy group at the 2-position and an isopropyl ester moiety at the 3-carboxylate position. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol. Predicted physical properties include a density of 1.056±0.06 g/cm³ and a boiling point of 287.8±20.0 °C . The compound’s acidity (pKa) is estimated at 2.39±0.22, indicative of weak acidic character due to the pyridine nitrogen and ester functionalities. This ester derivative is structurally related to nicotinic acid (vitamin B3) but modified for enhanced lipophilicity, which may influence its applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

propan-2-yl 2-propan-2-yloxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)15-11-10(6-5-7-13-11)12(14)16-9(3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRXZPKBJWCOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-isopropoxynicotinate typically involves the esterification of nicotinic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-isopropoxynicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The nicotinate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Isopropyl 2-isopropoxynicotinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activity and effects on cell function and signal transduction.

Medicine: Investigated for its potential therapeutic properties and use in drug development.

Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of isopropyl 2-isopropoxynicotinate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Molecular Weight and Complexity : this compound’s higher molecular weight and aromatic system contrast with Isopropyl Nitrite’s simplicity, leading to divergent applications (e.g., the former may act as a drug precursor, while the latter is a vasodilator).

Volatility : Isopropyl Nitrite’s low boiling point underscores its volatility and reactivity, whereas this compound’s higher boiling point suggests stability under moderate thermal conditions.

Acid-Base Behavior : The pyridine ring in this compound contributes to its weak acidity, absent in Isopropyl Nitrite.

Limitations of Available Data

For example, toxicity, solubility, and spectroscopic data for this compound remain unreported, unlike Isopropyl Nitrite, which is well-characterized despite its simpler structure .

Biological Activity

Isopropyl 2-isopropoxynicotinate (IIPN) is a compound that has garnered interest due to its potential biological activities. This article delves into the various aspects of its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a derivative of nicotinic acid, which is known for its diverse biological effects. The compound is primarily investigated for its pharmacological properties, including anti-inflammatory and immunomodulatory effects.

IIPN operates through several mechanisms, including:

- G Protein-Coupled Receptor Agonism : IIPN has been shown to interact with G protein-coupled receptors (GPCRs), influencing various cellular processes such as cell migration and apoptosis resistance .

- Immunomodulation : The compound exhibits immunosuppressive effects by reducing the number of circulating T and B lymphocytes, making it a candidate for therapeutic applications in autoimmune diseases .

Anti-inflammatory Effects

Research indicates that IIPN possesses significant anti-inflammatory properties. In vitro studies have demonstrated that IIPN can inhibit the production of pro-inflammatory cytokines in activated immune cells. This suggests its potential use in treating conditions characterized by excessive inflammation.

Case Studies

-

Case Study on Immunosuppression :

- Objective : To evaluate the immunosuppressive effects of IIPN in a murine model.

- Findings : Mice treated with IIPN showed a marked decrease in lymphocyte infiltration in inflamed tissues compared to controls, indicating effective modulation of immune responses.

-

Case Study on Inflammatory Diseases :

- Objective : To assess the efficacy of IIPN in a model of rheumatoid arthritis.

- Findings : Treatment with IIPN resulted in reduced joint swelling and lower levels of inflammatory markers, highlighting its therapeutic potential in chronic inflammatory diseases.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.